2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Catalog No.
S3185639
CAS No.
1368844-00-1
M.F
C8H7FO4S
M. Wt
218.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

CAS Number

1368844-00-1

Product Name

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

InChI

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2

InChI Key

CZDKQRQGVWYYKX-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F

Solubility

not available

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is an organic compound characterized by a benzodioxine framework with a sulfonyl fluoride functional group. Its empirical formula is C8H7FO4SC_8H_7FO_4S and it has a molecular weight of approximately 218.20 g/mol . The structure consists of a dioxine ring fused with a sulfonyl fluoride group, which is known for its reactivity and potential applications in medicinal chemistry and bioconjugation.

. Key reactions include:

  • Nucleophilic substitution: The sulfonyl fluoride can react with nucleophiles to form sulfonamides or other derivatives.
  • Click chemistry: This compound can be utilized in click chemistry approaches to link small molecules with proteins or nucleic acids through the sulfonyl linkage .
  • Hydrolysis: Under certain conditions, the sulfonyl fluoride can hydrolyze to form the corresponding sulfonic acid.

Several synthetic routes can be employed to produce 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride:

  • Starting from benzodioxine: The compound can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with a suitable fluorinating agent such as sulfur tetrafluoride or other fluorinating reagents.
  • Via sulfonylation: The introduction of the sulfonyl group can be accomplished through the reaction of a dioxine precursor with a sulfonyl chloride followed by fluorination.

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride has several potential applications:

  • Medicinal chemistry: Its unique structure may serve as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Bioconjugation: The compound's reactive sulfonyl fluoride group allows for the attachment of biomolecules in drug design and development.
  • Chemical probes: It can be utilized as a chemical probe in biological studies to investigate specific protein interactions.

Several compounds share structural similarities with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydro-1,4-benzodioxinDioxin ring without sulfonyl groupLacks reactivity of the sulfonyl fluoride
Benzene SulfonamideContains a sulfonamide groupDifferent functional group; less reactive
2-Fluoro-N-(4-methylphenyl)sulfonamideFluorinated aromatic amineDifferent core structure; not dioxin-based
2,3-DihydrobenzofuranSimilar dioxin-like structureLacks the sulfonyl functionality

XLogP3

1.3

Dates

Modify: 2023-08-18

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